molecular formula C17H17ClN2O2S B2842129 N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide CAS No. 2415585-34-9

N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide

Cat. No.: B2842129
CAS No.: 2415585-34-9
M. Wt: 348.85
InChI Key: DNMCIJDJSBVMSC-UHFFFAOYSA-N
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Description

N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and a thiophene ring attached to a cyclopropyl group

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-11-13(18)3-2-4-14(11)20-16(22)15(21)19-10-17(6-7-17)12-5-8-23-9-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMCIJDJSBVMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:

    Formation of the Chloro-Substituted Phenyl Intermediate: This step involves the chlorination of a methyl-substituted phenyl compound under controlled conditions.

    Cyclopropylation: The thiophene ring is introduced to the cyclopropyl group through a cyclopropylation reaction.

    Oxamide Formation: The final step involves the coupling of the chloro-substituted phenyl intermediate with the cyclopropylated thiophene compound to form the oxamide linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research may explore its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The chloro-substituted phenyl ring and the thiophene ring may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide can be compared with other similar compounds, such as:

The uniqueness of N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

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